5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride

Description

Systematic IUPAC Nomenclature and Rationale

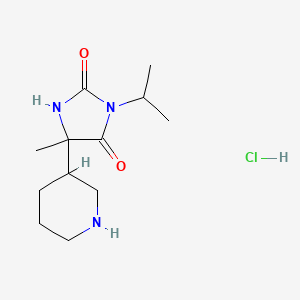

The systematic IUPAC name for this compound is 5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione hydrochloride . The nomenclature follows these conventions:

- Parent structure : The core framework is imidazolidine-2,4-dione (hydantoin), a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 2 and 4.

- Substituents :

- A methyl group at position 5 of the hydantoin ring.

- A piperidin-3-yl group (a six-membered saturated ring with one nitrogen atom) at position 5.

- An isopropyl group (propan-2-yl) at position 3.

- Salt designation : The hydrochloride suffix indicates the presence of a hydrochloric acid salt, formed by protonation of the piperidine nitrogen.

The numbering prioritizes the hydantoin ring, with substituents listed alphabetically. The piperidin-3-yl group specifies attachment via the piperidine’s third carbon, while stereochemical descriptors (e.g., R/S) are absent in available literature, suggesting the compound is described as a racemate or with undefined configuration.

Common Synonyms and Tradenames in Academic Literature

This compound is referenced under multiple synonyms in chemical databases and publications:

- 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride

- 1423023-93-1 (CAS Registry Number)

- EN300-120618 (European Inventory identifier)

No tradenames or commercial designations are reported in academic literature, reflecting its status as a research compound rather than a marketed pharmaceutical.

Structural Formula and Stereochemical Considerations

The structural formula (Figure 1) comprises:

- A hydantoin core (imidazolidine-2,4-dione) with substituents at positions 3 and 5.

- Isopropyl group at position 3, contributing steric bulk.

- Piperidin-3-yl group at position 5, introducing a nitrogen-containing heterocycle.

- Hydrochloride salt , protonating the piperidine nitrogen to form a cationic ammonium center paired with chloride counterions.

Stereochemistry :

- The piperidin-3-yl group introduces a chiral center at carbon 3 of the piperidine ring. However, stereochemical data (e.g., enantiomeric purity or absolute configuration) are not provided in public databases, implying the compound is typically studied as a racemic mixture or with unspecified stereochemistry.

- The hydantoin ring’s planar geometry minimizes stereoelectronic effects from its amide groups.

Molecular Descriptors and Constitutional Analysis

Key molecular descriptors and constitutional features are summarized in Table 1.

Table 1 : Molecular descriptors of 5-methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride.

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₃Cl₂N₃O₂ |

| Molecular weight | 312.23 g/mol |

| Hydrogen bond donors | 3 (amide NH, ammonium NH⁺) |

| Hydrogen bond acceptors | 4 (two ketones, amide O, ammonium Cl⁻) |

| Rotatable bonds | 4 |

| Topological polar surface area | 67.8 Ų |

Constitutional analysis :

- Ring systems :

- A five-membered hydantoin ring fused to a six-membered piperidine ring.

- Functional groups :

- Two amide groups (positions 2 and 4).

- Tertiary amine (piperidine nitrogen).

- Hydrochloride salt (ionic interaction).

- Substituent effects :

- The isopropyl group enhances lipophilicity, while the piperidine introduces basicity and hydrogen-bonding potential.

The compound’s bifunctional design—combining a hydantoin pharmacophore with a piperidine moiety—suggests utility in targeting enzymes or receptors requiring both hydrogen-bonding and hydrophobic interactions.

Properties

Molecular Formula |

C12H22ClN3O2 |

|---|---|

Molecular Weight |

275.77 g/mol |

IUPAC Name |

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C12H21N3O2.ClH/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9;/h8-9,13H,4-7H2,1-3H3,(H,14,17);1H |

InChI Key |

YHKXHYVWHYVRSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2.Cl |

Origin of Product |

United States |

Biological Activity

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione is . The structure can be represented as follows:

- SMILES : CC1(C(=O)NC(=O)N1)C2CCCNC2

- InChI : InChI=1S/C9H15N3O2/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14)

Anticancer Properties

Recent studies have highlighted the anticancer potential of related imidazolidine derivatives. For instance, a derivative similar to 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like irinotecan .

Table 1: Antiproliferative Activity of Imidazolidine Derivatives

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration. Studies have shown that treatment with these imidazolidine derivatives leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells . Additionally, the compounds have been observed to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine on the MDA-MB-231 cell line. The study involved treating cells with varying concentrations (1–100 µM) over different time periods (24–72 hours). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 72 hours, with a p-value of 0.0164 indicating statistical significance .

Case Study 2: Migration Inhibition

Another study focused on the migratory capacity of cancer cells following treatment with imidazolidine derivatives. The compound was shown to effectively inhibit the migration of MDA-MB-231 cells in a wound healing assay. This suggests that beyond merely inhibiting proliferation, the compound may also prevent metastasis—a critical factor in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Table 1: Key Structural and Physical Properties of 5-Substituted Hydantoins

Key Observations :

Substituent Variations at Position 3

Table 2: Impact of Position 3 Substituents on Bioactivity

Key Observations :

- Electron-Withdrawing Groups : Fluorophenyl (18b) and trifluoromethylphenyl (18a) substituents enhance binding to enzymes like tankyrase via halogen bonding, as seen in their binding free energies (-43.88 kcal/mol for TNKS-1) .

- Isopropyl vs. Aromatic Groups : The isopropyl group in the target compound may reduce π-π stacking interactions compared to aromatic substituents but could improve metabolic stability .

Pharmacological and Structural Insights

Table 3: Binding Affinity and Conformational Dynamics

Key Observations :

- Piperidine Rigidity: The piperidin-3-yl group in the target compound may mimic the conformational effects of quinazolinone derivatives on tankyrase, as seen in increased solvent-accessible surface areas .

- Dual-Targeting Potential: Structural analogs (e.g., compound 26 in ) with naphthyl and triazine groups demonstrate dual-targeting capabilities, suggesting the target compound’s piperidine group could be optimized for similar polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.